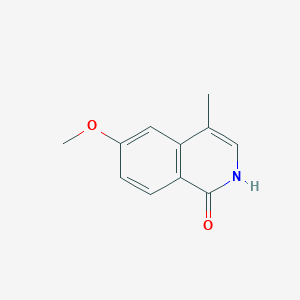

6-methoxy-4-methyl-2H-isoquinolin-1-one

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-methoxy-4-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-11(13)9-4-3-8(14-2)5-10(7)9/h3-6H,1-2H3,(H,12,13) |

InChI Key |

CPMKCDNHSZDRNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Substituents : 6,7-Dimethoxy, 1-methyl, and an ethyl carboxylate group.

- Key Differences: The dihydroisoquinoline core (3,4-dihydro) introduces conformational flexibility, while the carboxylate group enhances solubility in polar solvents.

- Applications : Such derivatives are often explored for central nervous system (CNS) activity due to their structural resemblance to alkaloids like papaverine .

5-Hydroxyisoquinolin-1(4H)-one (IQD)

- Substituents : Hydroxy group at position 4.

- Key Differences : The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility compared to methoxy-substituted analogs.

- Applications: Hydroxy-substituted isoquinolinones are investigated for antioxidant or metal-chelating properties .

4-Bromo-2-methylisoquinolin-1(2H)-one

- Substituents : Bromine at position 4, methyl at position 2.

- Key Differences : Bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of a methoxy group reduces steric hindrance at position 5.

- Applications: Brominated isoquinolinones are intermediates in drug discovery, enabling late-stage functionalization .

Molecular Weight and Structural Complexity

(2-Oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives

- Molecular Formula : C40H32N6O8 (e.g., Compound 8f).

- Key Differences: The triazole moiety introduces additional hydrogen-bonding sites and rigidity. The higher molecular weight (728.73 g/mol) may impact bioavailability compared to simpler isoquinolinones.

- Applications : Such hybrids are studied for multitargeted pharmacological activities, including anticancer and anti-inflammatory effects .

6-Bromo-2-(4-methoxybenzyl)-2H-isoquinolin-1-one

- Molecular Formula: C17H14BrNO2.

Physicochemical Properties and Reactivity

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 6-Methoxy-4-methyl-2H-isoquinolin-1-one | 6-OCH3, 4-CH3 | ~203.22 (estimated) | Moderate lipophilicity, planar structure |

| 5-Hydroxyisoquinolin-1(4H)-one | 5-OH | 177.16 | High polarity, hydrogen-bond donor |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | 4-Br, 2-CH3 | 238.08 | Electrophilic C-Br site for synthesis |

| 4-Allyl-1-chloro-6-methoxyisoquinolin-3(2H)-one | 6-OCH3, 1-Cl, 4-allyl | 249.69 | Allyl group enables cycloaddition reactions |

Q & A

What are the established synthetic pathways for 6-methoxy-4-methyl-2H-isoquinolin-1-one, and how can reaction conditions be optimized?

Basic

The compound is typically synthesized via cyclization reactions of appropriately substituted precursors. For example, methoxy and methyl groups can be introduced through nucleophilic substitution or Friedel-Crafts alkylation. Oxidation of intermediates using agents like KMnO₄ or CrO₃ under controlled temperatures (60–80°C) is critical for forming the isoquinolinone core . Solvent selection (e.g., dichloromethane or DMSO) and catalysts (e.g., Lewis acids) significantly influence yields. Optimization should involve systematic variation of reaction time, temperature, and stoichiometry, monitored by TLC or HPLC .

How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Advanced

X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise modeling of bond lengths, angles, and torsional conformations . For instance, SHELXL’s robust handling of high-resolution data can differentiate between tautomeric forms or positional isomers, which NMR alone may not resolve. Challenges such as twinning or low-resolution data require iterative refinement and validation via R-factor analysis .

What analytical techniques are most effective for characterizing purity and stability of this compound under varying conditions?

Basic

Combined use of HPLC (with UV detection at 254 nm) and LC-MS ensures purity assessment, while ¹H/¹³C NMR confirms structural integrity. Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by spectroscopic monitoring. For polymorphic forms, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are essential .

How can computational methods aid in predicting the reactivity and biological activity of this compound?

Advanced

Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites, guiding synthetic modifications. Molecular docking studies (using AutoDock or Schrödinger Suite) may reveal interactions with biological targets like kinases or antimicrobial enzymes, as suggested by structural analogs in PubChem . Retrosynthetic AI tools (e.g., those leveraging Reaxys or Pistachio databases) propose novel routes by analyzing reaction templates and steric compatibility .

What strategies address contradictions between experimental and theoretical data (e.g., NMR chemical shifts vs. computational predictions)?

Advanced

Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. Solvent-correction models (e.g., COSMO-RS) improve DFT-based NMR predictions. Experimental validation via variable-temperature NMR or crystallography can identify dominant conformers. For example, a mismatch in predicted vs. observed methyl group chemical shifts might indicate unexpected steric hindrance, requiring reevaluation of computational parameters .

What are the reported biological activities of structurally related isoquinolinones, and how can these inform research on this compound?

Basic

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 6-hydroxy-2-methylisoquinolin-1-one (CAS 70450-83-8) shows activity against Gram-positive bacteria, suggesting that methoxy and methyl substituents in the target compound may enhance membrane permeability . Bioactivity assays (e.g., MIC determinations or MTT cytotoxicity tests) should be prioritized, with structural modifications guided by SAR studies of related derivatives .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced

Scale-up requires addressing exothermic reactions, solvent recovery, and purification bottlenecks. Flow chemistry systems improve heat dissipation and mixing efficiency for sensitive steps like nitrations or oxidations . Chromatography-free purification (e.g., recrystallization from ethanol/water mixtures) is preferable for cost-effectiveness. Process Analytical Technology (PAT) tools monitor real-time parameters to ensure consistency .

What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Basic

Detailed documentation of reagent sources (e.g., anhydrous solvent suppliers), exact temperatures (±1°C), and inert atmosphere conditions (argon vs. nitrogen) is critical. Peer validation via round-robin testing across labs identifies protocol vulnerabilities. PubChem’s synthetic procedure repository provides a benchmark for cross-referencing steps .

How does the electronic environment of the isoquinolinone ring influence its chemical reactivity?

Advanced

The electron-deficient aromatic ring directs electrophilic substitution to the 5- and 8-positions, while the methoxy group at C6 enhances electron density at adjacent carbons. DFT-based Fukui indices quantify local electrophilicity/nucleophilicity, guiding regioselective functionalization. For example, bromination at C5 can be achieved using NBS in DMF, leveraging the ring’s electronic profile .

What are the key considerations for designing derivatives of this compound to enhance bioactivity or reduce toxicity?

Advanced

Rational design should balance lipophilicity (logP) and solubility (logS) to optimize bioavailability. Introducing electron-withdrawing groups (e.g., halogens) at C5 or C8 may enhance target binding, while PEGylation improves aqueous solubility. Toxicity prediction tools (e.g., ProTox-II) screen for hepatotoxicity or mutagenicity risks early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.